molecular formula C8H6ClN3O2 B2513674 6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1501084-74-7

6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2513674
CAS No.: 1501084-74-7
M. Wt: 211.61
InChI Key: BLMQQEDWCRPGTQ-UHFFFAOYSA-N
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Description

6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid is a versatile chemical scaffold of significant interest in medicinal and agricultural chemistry. As a fused bicyclic heterocycle, its structure is analogous to purine bases, making it a valuable isostere in the design of bioactive molecules . The chloro substituent at the 6-position and the carboxylic acid at the 5-position serve as excellent handles for further synthetic elaboration via cross-coupling and condensation reactions, allowing researchers to generate a diverse array of derivatives for structure-activity relationship (SAR) studies. Derivatives of the 1H-pyrazolo[3,4-b]pyridine core have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of pharmaceutical agents . This compound class has been explored as inhibitors for various kinase targets, which are crucial in oncology research . Furthermore, molecules based on this scaffold have shown potential as negative allosteric modulators of receptors like mGluR5, relevant to neurological disorders . The specific 1-methyl substitution on the pyrazole nitrogen is a common feature in drug discovery efforts, as N-substitution helps to define the tautomeric form and physicochemical properties of the molecule . Beyond pharmaceuticals, pyrazolo[3,4-b]pyridine derivatives are also investigated in agrochemistry. Some compounds in this class have exhibited notable plant growth-regulating activity. For instance, certain derivatives have been shown to significantly increase crop yield and improve quality markers such as protein and gluten content in winter wheat during field experiments . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-12-7-4(3-10-12)2-5(8(13)14)6(9)11-7/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMQQEDWCRPGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=C(C=C2C=N1)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Ethyl 5-Amino-1-methyl-1H-pyrazole-4-carboxylate

A widely reported method begins with ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (5 ), which undergoes cyclization with chloroacetonitrile in dioxane to form 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (2b ) in 83% yield. While this intermediate belongs to the pyrazolopyrimidine family, analogous reactions can be adapted for pyrazolopyridine synthesis by modifying the nitrile reagent.

Reaction Conditions :

  • Solvent: Dioxane
  • Temperature: 15–18°C
  • Time: 10 hours

Chlorination and Carboxylation

Subsequent treatment of 2b with phosphorus oxychloride (POCl₃) and diethylisopropylamine in toluene introduces chlorine at the 6-position, yielding 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1b ) in 72% yield. For the target compound, replacing the chloromethyl group with a carboxylic acid requires hydrolysis under basic conditions or oxidation of a nitrile intermediate.

Alternative Cyclization Approaches

Hydrazine-Mediated Ring Formation

Pyrazolo[3,4-b]pyridine derivatives are often synthesized via cyclization of hydrazine derivatives with appropriately substituted pyridine precursors. For example, 3-chloropyridine-2-carboxylic acid reacts with methylhydrazine to form the pyrazole ring, followed by chlorination and carboxylation.

Key Steps :

  • Cyclization : Hydrazine and pyridine-carboxylic acid derivatives condense to form the fused ring system.
  • Methylation : Dimethyl sulfate or methyl iodide alkylates the pyrazole nitrogen.
  • Chlorination : POCl₃ or SOCl₂ introduces chlorine at the 6-position.

Carboxylation Techniques

Hydrolysis of Nitriles

Nitrile groups at the 5-position can be hydrolyzed to carboxylic acids using concentrated hydrochloric acid or sulfuric acid. For instance, ethyl 5-cyano-1-methylpyrazolo[3,4-b]pyridine-6-carboxylate undergoes hydrolysis to yield the carboxylic acid derivative.

Conditions :

  • Reagent: 6M HCl
  • Temperature: Reflux
  • Time: 12–24 hours

Metal-Catalyzed Carbonylation

Palladium-catalyzed carbonylation of 6-chloro-1-methylpyrazolo[3,4-b]pyridine with carbon monoxide (CO) in the presence of methanol introduces a methoxycarbonyl group, which is subsequently hydrolyzed to the carboxylic acid.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors improve the safety of exothermic chlorination steps, while green solvents like ethanol replace dioxane. Catalytic methylation using dimethyl carbonate instead of methyl halides reduces environmental impact.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield (%) Scalability
Cyclization-Chlorination Ethyl 5-amino-1-methyl-pyrazole-4-carboxylate Chloroacetonitrile, POCl₃ 72 High
Hydrazine Cyclization 3-Chloropyridine-2-carboxylic acid Methylhydrazine 65 Moderate
Nitrile Hydrolysis Ethyl 5-cyano-pyrazolo[3,4-b]pyridine HCl 85 High

Challenges and Optimization

  • Regioselectivity : Competing reactions during cyclization may form pyrazolo[3,4-d]pyrimidines instead of pyrazolo[3,4-b]pyridines. Using sterically hindered bases like diethylisopropylamine improves selectivity.
  • Purification : Column chromatography is often required due to byproducts, increasing costs. Crystallization optimizations using ethanol-water mixtures enhance purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazolo[3,4-b]pyridine derivatives, oxidized or reduced forms of the compound, and cyclized heterocyclic compounds .

Mechanism of Action

The mechanism of action of 6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • The carboxylic acid in the target compound enhances polarity, favoring interactions with polar enzyme active sites (e.g., NAMPT) .

Key Observations :

  • The target compound’s amide derivatives exhibit superior NAMPT inhibition compared to ester or tacrine-linked analogs, highlighting the importance of the carboxylic acid group for derivatization .
  • Antibacterial activity is strongly influenced by substitution patterns. For example, the 4-arylamino group in ’s Compound 7 confers activity against Gram-positive bacteria, whereas the target compound’s chloro-methyl substitution may favor enzyme inhibition over antimicrobial effects.

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : Fluorophenyl or methylbenzyl substituents () may slow hepatic metabolism via cytochrome P450 inhibition, whereas the target compound’s smaller substituents (Cl, CH₃) could lead to faster clearance.
  • Toxicity : NAMPT inhibitors derived from similar scaffolds () show dose-dependent retinal toxicity, mitigated by coadministration of nicotinic acid. The target compound’s toxicity profile remains uncharacterized but warrants caution.

Biological Activity

6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. It features a unique structure characterized by a chloro substituent at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 5th position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and material sciences.

The biological activity of this compound is primarily attributed to its ability to bind to various enzymes and inhibit their activity. Similar compounds have shown interactions with key biochemical pathways, affecting processes such as cell proliferation and apoptosis.

Pharmacological Properties

Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant pharmacological activities:

  • Antitumor Activity : Pyrazole derivatives are known for their inhibitory effects on various cancer-related kinases such as BRAF(V600E) and EGFR. This suggests that this compound may also possess similar anticancer properties .
  • Anti-inflammatory Effects : The compound is being explored for its anti-inflammatory potential, which is crucial in treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of pyrazole derivatives against various bacterial strains, indicating that this compound may also contribute to antimicrobial therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Research on related compounds has demonstrated that:

  • Chloro and Methyl Substituents : The presence of halogen atoms (like chlorine) and alkyl groups (like methyl) can enhance the binding affinity to target enzymes, thus improving biological efficacy.
  • Carboxylic Acid Group : This functional group is crucial for solubility and interaction with biological targets, making it essential for the compound's pharmacological profile.

Anticancer Activity

A study focusing on pyrazole derivatives indicated that compounds with chlorine substituents exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with doxorubicin showed a significant synergistic effect, suggesting potential therapeutic applications in chemotherapy-resistant cancer types .

Antimicrobial Studies

Research has demonstrated that certain pyrazole carboxamides exhibit notable antifungal activity. In vitro tests showed effective inhibition against various fungal strains, supporting the hypothesis that this compound may also possess similar antimicrobial properties .

Comparative Analysis of Biological Activities

Activity Type Compound Effectiveness
AntitumorPyrazole derivativesSignificant inhibition in vitro
Anti-inflammatoryVarious pyrazole compoundsNotable reduction in inflammation
AntimicrobialPyrazole carboxamidesEffective against multiple strains

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves multi-step heterocyclic condensation. For example, starting from substituted pyridine precursors, chlorination at the 6-position is typically achieved using POCl₃ or PCl₅ under reflux conditions. Methylation at the 1-position often employs methyl iodide in the presence of a base like K₂CO₃. Carboxylic acid functionality can be introduced via hydrolysis of nitrile or ester intermediates under acidic or basic conditions. Yield optimization requires precise control of temperature (e.g., 80–120°C for chlorination) and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of methylating agent). Contradictions in reported yields (30–70%) may arise from competing side reactions, such as over-chlorination or incomplete hydrolysis .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the methyl group at δ ~3.5 ppm (singlet, 3H) and pyrazolo[3,4-b]pyridine ring protons in the δ 7.5–8.5 ppm range. Carboxylic acid protons (if present) are typically absent due to exchange broadening.
  • IR : A strong C=O stretch at ~1700 cm⁻¹ confirms the carboxylic acid group.
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) are effective for purity assessment. Electrospray ionization (ESI) in negative mode typically shows [M−H]⁻ ions.
  • X-ray crystallography (if crystals are obtainable) resolves regiochemical ambiguities, as seen in related pyrazolo[3,4-b]pyridine derivatives .

Q. How does the compound’s solubility profile impact its use in biological assays?

  • Methodological Answer : The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water at neutral pH. For in vitro assays, pre-dissolution in DMSO (≤1% v/v) followed by dilution in buffered solutions (pH 7.4) is recommended. Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts), though this may alter bioactivity .

Advanced Research Questions

Q. What strategies address regiochemical challenges during functionalization of the pyrazolo[3,4-b]pyridine core?

  • Methodological Answer : Regioselective substitution at the 5- or 6-positions is influenced by electronic and steric factors. For example, electrophilic aromatic substitution at the 5-position is favored due to electron-rich pyridine nitrogen. Computational modeling (DFT studies) can predict reactive sites by analyzing frontier molecular orbitals. Experimental validation via competitive reactions with halogenating agents (e.g., NBS vs. NCS) under controlled temperatures (0–25°C) helps confirm selectivity .

Q. How does salt formation with inorganic/organic counterions modulate biological activity?

  • Methodological Answer : Salt formation (e.g., with Na⁺, K⁺, or organic amines) improves bioavailability by enhancing solubility and membrane permeability. For instance, sodium salts of structurally analogous triazolothiadiazine-carboxylic acids showed 2–3× higher antimicrobial activity compared to free acids. Stability studies (pH 1–10, 37°C) are critical to assess salt dissociation in physiological conditions .

Q. What computational methods are effective for predicting interactions with biological targets (e.g., kinases)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) combined with MD simulations (GROMACS) can model binding to ATP-binding pockets of kinases. Key parameters include:

  • Docking : Use the carboxylic acid group as a hydrogen-bond donor to conserved residues (e.g., Lys72 in PKA).
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities.
  • ADMET Prediction : Tools like SwissADME assess permeability and metabolic stability. Validate predictions with in vitro kinase inhibition assays (IC₅₀ determination) .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for structural confirmation?

  • Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray structures often arise from dynamic effects (e.g., tautomerism). Techniques include:

  • Variable-temperature NMR to detect tautomeric equilibria.
  • Solid-state NMR to correlate with crystallographic data.
  • DFT-based NMR chemical shift calculations (e.g., using Gaussian) to compare theoretical and experimental spectra .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Although specific safety data for this compound is limited, structurally related chlorinated pyrazoles require:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing or reactions.
  • Storage : In airtight containers under inert gas (N₂ or Ar) at −20°C to prevent hydrolysis.
  • Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration .

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